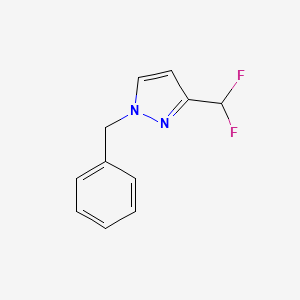

1-benzyl-3-(difluoromethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Chemical Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.net This has led to the incorporation of the pyrazole core into numerous commercially successful pharmaceuticals. nih.gov

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by Ludwig Knorr in 1883. globalresearchonline.netwikipedia.org A classical synthesis was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. wikipedia.org The first synthesis of substituted pyrazoles was achieved by Knorr in 1883 through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com Since these initial discoveries, the field has evolved significantly, with the development of numerous synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrazole derivatives. nih.gov

Nitrogen-containing heterocycles are fundamental building blocks in organic synthesis, with their presence being a defining feature of a vast number of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgopenmedicinalchemistryjournal.com These compounds are integral to life processes, forming the core structures of molecules like nucleic acids and vitamins. nih.gov The inclusion of nitrogen atoms in a cyclic framework introduces unique electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and biological activity. nih.gov Their versatility makes them indispensable in the design of new drugs and functional materials. msesupplies.com

Strategic Role of Fluorinated Organic Compounds in Molecular Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design and materials science. researchgate.net Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of a parent compound. nih.govtandfonline.com

Selective fluorine substitution can lead to a range of beneficial modifications in a molecule's profile. tandfonline.com These alterations can include:

| Molecular Attribute | Impact of Fluorine Substitution |

| Metabolic Stability | Increased resistance to oxidative metabolism due to the strength of the C-F bond. nih.govtandfonline.com |

| Lipophilicity | Enhanced membrane permeability and bioavailability. tandfonline.commdpi.com |

| Binding Affinity | Improved interactions with biological targets through various non-covalent interactions. tandfonline.commdpi.com |

| pKa | Alteration of the acidity or basicity of nearby functional groups, which can affect solubility and receptor binding. tandfonline.com |

These modifications are often crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. acs.org

The difluoromethyl (CHF₂) group has garnered significant interest as a substituent in heterocyclic chemistry. nih.gov It is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgresearchgate.net The incorporation of the CHF₂ group can therefore introduce new hydrogen bonding capabilities while simultaneously enhancing lipophilicity. nih.gov A variety of synthetic methods have been developed to introduce the difluoromethyl group into heterocyclic scaffolds, reflecting its growing importance in the design of bioactive molecules. nih.govresearchgate.net

Positioning of 1-Benzyl-3-(difluoromethyl)-1H-pyrazole in Pyrazole and Fluorine Chemistry Research

The compound this compound represents a confluence of the advantageous features of both pyrazole and fluorine chemistry. The 1-benzyl group is a common substituent in pyrazole chemistry, often explored for its influence on the steric and electronic properties of the pyrazole ring. rsc.orgorgsyn.orgnih.govnih.gov The 3-(difluoromethyl) substitution is a modern design element, intended to leverage the unique properties of the CHF₂ group to enhance molecular interactions and metabolic stability. researchgate.net

While specific research on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant interest. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of several commercial fungicides. wikipedia.orggoogle.com The combination of a substituted pyrazole core with a difluoromethyl group is a recognized strategy in the development of agrochemicals and pharmaceuticals. nih.govresearchgate.net Therefore, this compound stands as a representative molecule for exploring the synergistic effects of these two important areas of chemical research, with potential applications yet to be fully elucidated.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(difluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2/c12-11(13)10-6-7-15(14-10)8-9-4-2-1-3-5-9/h1-7,11H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDMPMRMCVNYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 3 Difluoromethyl 1h Pyrazole and Its Precursors

General Approaches for Pyrazole (B372694) Ring Construction

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Equivalents

One of the most fundamental and widely utilized methods for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate hydrazine nucleophile with a 1,3-dielectrophilic carbon unit.

The reaction typically proceeds through the formation of an imine with one carbonyl group, followed by the formation of an enamine with the second, which then cyclizes and dehydrates to form the aromatic pyrazole ring. A significant challenge in this method, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential formation of two regioisomers. The regioselectivity can be influenced by the steric and electronic properties of the substituents on both reactants.

Multicomponent, one-pot variations of this reaction have been developed to enhance efficiency. These strategies often involve the in situ generation of the 1,3-dicarbonyl compound from precursors like enolates and acid chlorides, followed by immediate reaction with hydrazine without isolating the intermediate.

An alternative to 1,3-dicarbonyl compounds is the use of α,β-unsaturated ketones (chalcones) and aldehydes. The reaction with hydrazines typically involves a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration. This sequence often initially yields a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

In some cases, the oxidation can occur spontaneously with atmospheric oxygen or be facilitated by an added oxidizing agent like iodine. This method provides a facile, one-pot route to a variety of substituted pyrazoles from readily available starting materials. The regioselectivity of the initial Michael addition dictates the final substitution pattern of the pyrazole ring.

Table 1: Examples of Reagents for Pyrazole Synthesis via Cyclocondensation This table is generated based on the described synthetic methods and is for illustrative purposes.

| Hydrazine Derivative | 1,3-Dicarbonyl Equivalent | Resulting Pyrazole Type |

|---|---|---|

| Benzylhydrazine (B1204620) | 4,4-Difluoro-1-phenyl-1,3-butanedione | 1-Benzyl-3-difluoromethyl-5-phenyl-1H-pyrazole |

| Phenylhydrazine | Chalcone (1,3-Diphenyl-2-propen-1-one) | 1,3,5-Triphenyl-1H-pyrazole (after oxidation) |

| Hydrazine Hydrate | Acetylacetone | 3,5-Dimethyl-1H-pyrazole |

Condensation with Fluoro-β-Dicarbonyl Substrates

To directly synthesize 3-(difluoromethyl)pyrazoles, the condensation reaction is performed with a difluoromethylated 1,3-dicarbonyl compound, such as 4,4-difluoroacetoacetic ester or 1-aryl-4,4-difluoro-1,3-butanediones. The reaction of these fluorinated substrates with hydrazines, like benzylhydrazine, can directly lead to the desired pyrazole core.

However, the presence of the strongly electron-withdrawing difluoromethyl group can significantly influence the reactivity of the carbonyl groups and the regioselectivity of the cyclization, often leading to mixtures of isomers. Research has shown that the choice of solvent can dramatically impact the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) instead of traditional solvents like ethanol (B145695) can significantly improve the ratio in favor of one regioisomer. This effect is attributed to the unique properties of fluorinated alcohols, which can better stabilize reaction intermediates through hydrogen bonding.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a powerful and versatile method for constructing five-membered heterocyclic rings, including pyrazoles. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. For pyrazole synthesis, common 1,3-dipoles include nitrile imines and diazoalkanes. This approach often offers high regioselectivity and can be conducted under mild conditions.

A modern and highly effective strategy for synthesizing difluoromethyl-substituted pyrazoles involves the use of difluoroacetohydrazonoyl bromides as precursors to difluoromethylated nitrile imines. These bromides are stable and serve as efficient difluoromethyl building blocks.

In a typical reaction, the difluoroacetohydrazonoyl bromide is treated with a base, such as triethylamine (B128534), to generate the corresponding nitrile imine in situ. This reactive intermediate then undergoes a regioselective [3+2] cycloaddition with a dipolarophile (e.g., ynones, alkynoates, vinyl sulfones). This method provides a novel and direct route to a variety of 3-difluoromethyl pyrazoles in good to excellent yields under mild conditions. The reaction's broad substrate scope and high regioselectivity make it a valuable tool for accessing these important fluorinated heterocycles.

Table 2: Synthesis of 3-CF2H-Pyrazoles via Difluoroacetohydrazonoyl Bromides This table is generated based on published research findings for illustrative purposes.

| N-Aryl Difluoroacetohydrazonoyl Bromide | Dipolarophile | Product | Yield |

|---|---|---|---|

| N-Phenyl derivative | Phenylpropynone | 1,5-Diphenyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl | 85% |

| N-(4-Chlorophenyl) derivative | Ethyl propiolate | Ethyl 1-(4-chlorophenyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylate | 92% |

Reactions Involving Fluorinated Diazoalkanes

Fluorinated diazoalkanes, such as 2,2-difluorodiazoethane, represent another class of

Strategies for Difluoromethyl Group Introduction into Pyrazole Scaffolds

Direct Difluoromethylation of Pyrazole Ring Systems

Direct C-H difluoromethylation of existing pyrazole rings is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov This strategy has evolved to include metal-catalyzed, radical-mediated, and photoredox-catalyzed methods, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope.

Transition metal catalysis provides powerful tools for the formation of C-CF2H bonds. researchgate.net Both nickel and copper complexes have been effectively employed to catalyze the difluoromethylation of aryl and heteroaryl compounds.

Nickel-catalyzed approaches have proven effective for the cross-coupling of arylboronic acids with bromodifluoromethane (B75531) (BrCF2H), a readily available difluoromethyl source. This method is notable for its high efficiency and broad functional group tolerance. Mechanistic studies suggest the involvement of a difluoromethyl radical in the catalytic cycle. cas.cn Another strategy involves the nickel-catalyzed reductive cross-coupling of aryl iodides with difluoromethyl 2-pyridyl sulfone, where the choice of ligand is crucial for selectively cleaving the C(sp3)−S bond to enable difluoromethylation. cas.cn Nickel has also been utilized in the cross-coupling difluoromethylation of Grignard reagents with difluoroiodomethane. scilit.com

Copper-catalyzed methods have also been extensively developed. researchgate.netpatentdigest.org These reactions often employ various difluoromethylating agents and can proceed through different mechanisms. For instance, copper can mediate the difluoromethylation of aryl and vinyl iodides. scilit.com While direct cross-coupling with a thermally unstable CuCHF2 species has been challenging, copper-catalyzed reactions of aryl iodides with α-silyldifluoroacetates have been successful. researchgate.net The development of novel difluoromethylating agents has also enabled copper-catalyzed enantioselective difluoromethylation-alkynylation of olefins, showcasing the versatility of copper in complex bond formations. nih.gov

| Catalyst System | Substrate Type | CF2H Source | Key Features | Reference |

|---|---|---|---|---|

| Nickel / Ligand | Arylboronic Acids | BrCF2H | High efficiency, broad functional group tolerance. | |

| Nickel / Terpyridine | Aryl Iodides | 2-PySO2CF2H | Ligand-controlled selectivity for C-S bond cleavage. | cas.cn |

| Copper(I) | Aryl Iodides | α-silyldifluoroacetates | Avoids thermally unstable CuCHF2 intermediates. | researchgate.net |

| Copper(I) / Ligand | Olefins / Alkynes | Difluoromethyl aryl sulfones | Enantioselective difunctionalization. | nih.gov |

Radical-based difluoromethylation is a powerful strategy for C-H functionalization of heterocycles, including pyrazoles. nih.gov These methods rely on the generation of the difluoromethyl radical (•CF2H) from various precursors. alfa-chemistry.com Reagents such as Zn(SO2CF2H)2 (DFMS), in combination with an oxidant like tert-butyl hydroperoxide (TBHP), are effective at releasing the •CF2H radical. nih.gov

This radical species can then add to the electron-rich pyrazole ring, followed by an oxidation step to restore aromaticity, yielding the C-difluoromethylated product. The regioselectivity of this process can be influenced by the electronic properties of the pyrazole substrate. This approach is particularly valuable for late-stage functionalization of complex molecules due to its tolerance of various functional groups. rsc.org The successful difluoromethylation of a 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one derivative highlights its applicability to agrochemically relevant scaffolds. rsc.org

Difluorocarbene (:CF2) serves as a versatile C1 synthon for introducing the difluoromethyl group, typically onto a heteroatom (N-H insertion). For pyrazoles, which possess an acidic N-H proton, this reaction provides a direct route to N-difluoromethylated products. arkat-usa.org

Common precursors for generating difluorocarbene include bromodifluoromethane (BrCF2H), trimethyl(trifluoromethyl)silane (TMSCF3), and diethyl bromodifluoromethylphosphonate. acs.org The reaction of 3(5)-methylpyrazole with chlorodifluoromethane (B1668795) in the presence of a base and a phase-transfer catalyst, for instance, yields a mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org The generation of the carbene from TMSCF2Br and KOH has also been used for N-H insertion into protected hydrazines, which are precursors to pyrazoles. acs.org While this method is highly effective for N-difluoromethylation, direct C-H insertion into the pyrazole ring is less common and often requires specific activation.

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates under gentle conditions. rsc.org This strategy has been successfully applied to the direct C-H difluoromethylation of a wide range of heterocycles. nih.govnih.govdntb.gov.ua

In a typical photoredox cycle, a photocatalyst (like an iridium or ruthenium complex, or an organic dye) is excited by visible light and engages in a single-electron transfer (SET) with a difluoromethyl precursor, such as sodium difluoromethanesulfinate (CF2HSO2Na). nih.govalfa-chemistry.comnih.gov This generates the key •CF2H radical, which then participates in the C-H functionalization of the heterocycle. nih.gov A key advantage of this approach is the use of O2 as a green terminal oxidant, obviating the need for stoichiometric chemical oxidants. nih.govnih.gov The method is operationally simple and has demonstrated practicability for the late-stage modification of drug molecules. nih.gov

| Methodology | Key Reagents | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Radical Difluoromethylation | Zn(SO2CF2H)2, TBHP | Generation of •CF2H radical, addition to pyrazole ring, rearomatization. | Good for late-stage functionalization, tolerant of many functional groups. | nih.govrsc.org |

| Difluorocarbene Insertion | ClCF2H, Base | Generation of :CF2, insertion into N-H bond. | Direct route to N-difluoromethylated pyrazoles. | arkat-usa.org |

| Photoredox Catalysis | Photocatalyst, CF2HSO2Na, O2 | Visible-light induced SET to generate •CF2H radical. | Mild conditions, uses O2 as a green oxidant, operationally simple. | nih.govnih.gov |

Cyclization Strategies with Difluoromethylated Building Blocks

An alternative and highly effective approach to constructing difluoromethylated pyrazoles involves using precursors that already contain the CF2H moiety. researchgate.net The most prominent of these methods is the [3+2] cycloaddition reaction. researchgate.netnih.gov

This strategy frequently employs difluoroacetohydrazonoyl bromides as novel and stable difluoromethyl building blocks. nih.govacs.orgbohrium.comresearchgate.net These reagents react with various dipolarophiles, such as ynones, alkynoates, ynamides, vinyl sulfones, and other electron-deficient olefins, in a regioselective manner to furnish a wide range of 3-difluoromethyl-substituted pyrazoles. nih.govacs.orgbohrium.comjlu.edu.cn The reaction typically proceeds by the in-situ generation of a difluoromethylated nitrile imine, which then undergoes the [3+2] cycloaddition with the alkyne or alkene partner. researchgate.net This methodology is characterized by its mild reaction conditions, operational simplicity, and broad substrate scope, providing a robust and versatile route to the target compounds. bohrium.comjlu.edu.cn The resulting pyrazolines from reactions with alkenes can be subsequently oxidized to the corresponding aromatic pyrazoles. bohrium.com

| Difluoromethylated Building Block | Reaction Partner (Dipolarophile) | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Difluoroacetohydrazonoyl bromides | Ynones, alkynoates, ynamides | [3+2] Cycloaddition | High regioselectivity, good to excellent yields, novel CF2H source. | nih.govacs.org |

| Difluoroacetohydrazonoyl bromides | Electron-deficient olefins | [3+2] Cycloaddition | Mild conditions, broad substrate scope, easy operation. | bohrium.com |

| Difluoroacetohydrazonoyl bromides | Vinyl sulfones | [3+2] Cycloaddition | High regioselectivity, provides new route to 3-CF2H pyrazoles. | jlu.edu.cn |

| Difluoroacetohydrazonoyl bromides | Cyclic α,β-unsaturated carbonyls | [3+2] Cycloaddition then Oxidation | Access to ring-fused difluoromethyl pyrazoles. | bohrium.com |

N-Benzylation Methodologies for Pyrazole Derivatives

N-benzylation is a crucial transformation in the synthesis of many biologically active pyrazole-containing compounds. The introduction of a benzyl (B1604629) group can significantly impact the pharmacological properties of the molecule. Various methodologies have been developed for the N-benzylation of pyrazole derivatives, with the alkylation of the pyrazole nitrogen with benzyl halides being a classical and widely used approach.

Alkylation of Pyrazole Nitrogen with Benzyl Halides

The direct alkylation of the pyrazole ring nitrogen with benzyl halides, such as benzyl chloride or benzyl bromide, is a common and effective method for the synthesis of N-benzylpyrazoles. researchgate.net This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the substitution reaction. A variety of bases and solvent systems can be employed, and the choice often depends on the specific substrate and desired reaction conditions.

Commonly used bases include alkali metal carbonates (e.g., K₂CO₃), hydroxides (e.g., NaOH, KOH), and organic bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or acetone. For instance, a systematic study on the N-substitution of 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved using K₂CO₃ in DMSO. researchgate.net

Palladium-catalyzed C-H benzylation of pyrazoles has also been explored. This method is particularly useful when direct N-alkylation is challenging or when C-functionalization is desired. The presence of an electron-withdrawing group at the C4 position of the pyrazole ring can decrease the Lewis basicity of the nitrogen atom, thus enabling regioselective C-H functionalization. researchgate.netnih.govacs.org

The table below summarizes representative conditions for the N-benzylation of pyrazoles using benzyl halides.

| Pyrazole Substrate | Benzyl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pyrazole | Benzyl chloride | K₂CO₃ | DMF | Room Temp. | High | researchgate.net |

| 3-Phenyl-1H-pyrazole | Benzyl bromide | NaH | THF | 0 to Room Temp. | Good | thieme-connect.com |

| 4-Nitro-1H-pyrazole | Benzyl chloride | Cs₂CO₃ | MeCN | 80 | >95 | researchgate.net |

| Pyrazole | Benzyl chloride | PTC, K₂CO₃ | Solvent-free | - | - | researchgate.net |

Regioselectivity in N-Alkylation of Pyrazoles

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The pyrazole ring contains two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position, leading to a mixture of regioisomers. nih.gov The outcome of the reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, the solvent, and the reaction temperature.

Steric hindrance is a major determinant of regioselectivity. Bulky substituents on the pyrazole ring tend to direct the incoming alkyl group to the less sterically hindered nitrogen atom. researchgate.net For example, in 3-substituted pyrazoles, alkylation often preferentially occurs at the N1 position to minimize steric clash with the substituent at C3.

Electronic effects also play a crucial role. Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. A magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles has been developed, where the use of MgBr₂ as a catalyst with α-bromoacetates and acetamides as alkylating agents leads to high regioselectivity for the N2 isomer. thieme-connect.com

The choice of base and solvent can also impact the regiomeric ratio. In some cases, catalyst-controlled alkylation can achieve high regioselectivity. For instance, enzymatic systems have been engineered to perform pyrazole alkylation with unprecedented regioselectivity (>99%). nih.gov While this has been demonstrated for smaller alkyl groups, it highlights the potential for catalyst-based solutions to control regioselectivity.

The following table provides examples of regioselectivity in pyrazole N-alkylation under different conditions.

| Pyrazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Regioisomeric Ratio (N1:N2) | Reference |

| 3-Methyl-1H-pyrazole | α,β-Unsaturated ketones | Cinchona-based PTC | - | up to 9:1 | researchgate.net |

| 3-Substituted pyrazoles | α-Bromoacetates | MgBr₂ | THF | 76:24 to 99:1 (favoring N2) | thieme-connect.com |

| 3-Cyclopropylpyrazole | Iodomethane | Engineered Enzyme | - | >99:1 | nih.gov |

| 3-Substituted pyrazoles | Various | K₂CO₃ | DMSO | N1 selective | researchgate.net |

Optimized and Green Synthetic Protocols

In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly synthetic methods in chemistry. This trend has led to the exploration of optimized and green protocols for the synthesis of pyrazole derivatives, including continuous flow synthesis, microwave-assisted reactions, and mechanochemistry.

Continuous Flow Synthesis and Microreactor Technologies

Continuous flow chemistry, often utilizing microreactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. psu.edumdpi.com These technologies are well-suited for the synthesis of pyrazole derivatives.

The synthesis of pyrazoles in a continuous flow setup has been demonstrated for various reaction types, including the Knorr cyclocondensation and 1,3-dipolar cycloadditions. mdpi.com For instance, a continuous-flow process for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine monohydrate has been developed. mdpi.comrsc.org This method avoids the isolation of potentially hazardous intermediates and allows for a safe and efficient production of the target compounds.

Microreactor systems have been used to create libraries of pyrazoles through the Knorr reaction of 1,3-dicarbonyl compounds with hydrazines. psu.edu The small reaction volumes and precise control over reaction parameters in microreactors allow for rapid optimization and high-throughput synthesis. A patent describes the continuous flow synthesis of fluorinated pyrazoles, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP), in microreactors, highlighting the industrial applicability of this technology. googleapis.com

| Reaction Type | Reactants | Flow System | Advantages | Reference |

| Knorr Cyclocondensation | 1,3-Dicarbonyls, Hydrazines | Automated microreactor | Library synthesis, rapid analysis | psu.edu |

| 1,3-Dipolar Cycloaddition | Alkynes, Trimethylsilyldiazomethane | Continuous flow | Safe handling of diazomethane | mdpi.com |

| Two-step synthesis | Terminal alkynes, Hydrazine | Uninterrupted flow | Synthesis of 3,5-disubstituted pyrazoles | mdpi.comrsc.org |

| Cyclization | EEM-DFAA, MMH | Microreactor | Industrial production of fluorinated pyrazoles | googleapis.com |

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgdergipark.org.trnih.gov The synthesis of pyrazole derivatives has been extensively explored using microwave irradiation.

A variety of pyrazole syntheses, including cyclocondensation and multicomponent reactions, have been successfully performed under microwave conditions. dergipark.org.trmdpi.com For example, the one-pot synthesis of pyrazolone (B3327878) derivatives from β-ketoesters, hydrazines, and aldehydes can be achieved in good yields under solvent-free microwave irradiation. mdpi.com This approach aligns with the principles of green chemistry by minimizing waste and energy consumption.

Microwave-assisted synthesis has also been applied to the preparation of complex pyrazole-containing scaffolds. For instance, new pyrazole derivatives bearing a 1,2,3-triazole moiety have been synthesized using this technique. semanticscholar.org The rapid heating and precise temperature control offered by microwave reactors can be particularly beneficial for reactions that are sluggish or require harsh conditions under conventional heating. nih.govscielo.br

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Cycloaddition | Tosylhydrazones, α,β-Unsaturated carbonyls | Solvent-free, MW | High yields, short reaction times | mdpi.com |

| One-pot synthesis | β-Ketoesters, Hydrazines, Aldehydes | Solvent-free, MW | Green methodology, good yields | mdpi.com |

| Ring-opening | Phenyl glycidyl (B131873) ether, Pyrazoles | Solvent-free, MW | Rapid, competitive yields | nih.gov |

| Cyclocondensation | Enones, Semicarbazide hydrochloride | MW, 100 W, 70°C | High yields (82-96%) | dergipark.org.tr |

Mechanochemical Synthesis for Pyrazole Derivatives

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. rsc.org These reactions are typically performed in the solid state, often in the absence of a solvent, which significantly reduces waste and environmental impact. Ball milling is a common technique used in mechanochemical synthesis.

The synthesis of pyrazole derivatives via mechanochemical methods has been reported. For example, 3,5-diphenyl-1H-pyrazoles can be synthesized from chalcones and hydrazines under mechanochemical ball milling conditions. thieme-connect.com This solvent-free method offers improved yields and shorter reaction times compared to traditional solution-phase synthesis.

Mechanochemical activation can be a valuable alternative to conventional methods, particularly for reactions that are difficult to perform in solution or require high temperatures. rsc.org While less frequently employed than microwave or flow techniques for pyrazole synthesis, mechanochemistry offers distinct advantages in terms of sustainability and is a promising area for future research. rsc.org

| Reaction Type | Reactants | Mechanochemical Method | Advantages | Reference |

| Cyclocondensation | Chalcones, Hydrazines | Ball milling | Solvent-free, improved yields, shorter reaction times | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 3 Difluoromethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered π-excessive, which generally favors electrophilic substitution over nucleophilic attack. The substituents at the N1 and C3 positions significantly influence the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the pyrazole ring, with the C4 position being the most favorable site for attack. This regioselectivity is due to the electronic distribution within the ring, where the C4 position typically bears the highest electron density.

Despite the deactivation by the CHF₂ group, the C4 position remains the most probable site for electrophilic attack. Reactions such as halogenation and nitration are expected to proceed at this position, although potentially requiring harsher conditions than for activated pyrazole systems. For instance, electrophilic fluorination of 3,5-disubstituted pyrazoles using reagents like Selectfluor® has been shown to occur selectively at the C4 position rsc.org. Similarly, palladium-catalyzed reactions involving 1-benzylpyrazoles have demonstrated functionalization at the C4-position, such as through bromination with N-Bromosuccinimide (NBS) acs.orgnih.gov.

| Substituent | Position | Electronic Effect | Impact on Reactivity | Directing Influence |

|---|---|---|---|---|

| -CH₂Ph (Benzyl) | N1 | Weakly activating/deactivating (Inductive/Resonance) | Minor effect on reaction rate | Directs to C5, but C4 is electronically favored |

| -CHF₂ (Difluoromethyl) | C3 | Strongly electron-withdrawing (Inductive) | Deactivating (slows reaction) | Reinforces substitution at C4 |

Protonation and Deprotonation Behavior of the Pyrazole Nitrogen

Pyrazoles are basic compounds due to the lone pair of electrons on the sp²-hybridized, pyridine-like nitrogen atom at the N2 position nih.govijnrd.org. This nitrogen is the primary site of protonation in acidic media nih.gov. The basicity, often quantified by the pKₐ of the conjugate acid, is highly sensitive to the electronic effects of substituents on the ring rsc.orgksu.edu.sa.

The difluoromethyl group at C3 exerts a strong negative inductive effect (-I), withdrawing electron density from the ring and decreasing the availability of the lone pair on the N2 nitrogen for protonation. Consequently, 1-benzyl-3-(difluoromethyl)-1H-pyrazole is expected to be a weaker base than unsubstituted pyrazole or 1-alkylpyrazoles ksu.edu.sapsu.edu. The N1-benzyl group has a less pronounced electronic effect on the basicity of the N2 atom but may introduce steric hindrance that can affect the approach of a proton. Theoretical and experimental studies on substituted pyrazoles consistently show that electron-withdrawing groups reduce basicity rsc.orgpsu.eduresearchgate.net. While the N-H proton of N-unsubstituted pyrazoles is acidic, deprotonation of the C-H bonds of the pyrazole ring in this compound is not a facile process and requires extremely strong bases nih.govresearchgate.net.

| Compound | Approximate pKₐ (Conjugate Acid) | Reason for pKₐ Value |

|---|---|---|

| Pyrazole | ~2.5 | Baseline basicity of the pyrazole ring system ksu.edu.sa. |

| 1-Methylpyrazole | ~2.0 | The methyl group has a minor electronic effect psu.edu. |

| This compound | <2.0 (Predicted) | The strong electron-withdrawing CHF₂ group significantly reduces the basicity of the N2 nitrogen ksu.edu.sapsu.edu. |

Transformations Involving the Difluoromethyl Group

The difluoromethyl group is a key functional moiety that imparts unique properties to the molecule and offers distinct avenues for chemical transformation. Its reactivity is centered on the strong C-F bonds and the C-H bond.

Reactions at the C-F Bonds (e.g., halogen exchange)

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making alkyl fluorides, including the difluoromethyl group, generally unreactive towards substitution. Cleavage or transformation of the C-F bonds requires harsh conditions or specific activation methods.

Halogen exchange (Halex) reactions, which replace fluorine with another halogen, are challenging for difluoromethylated compounds. Such transformations often necessitate the use of strong Lewis acids or transition metal catalysts to activate the C-F bond organic-chemistry.org. For example, systems involving titanocene (B72419) dihalides and trialkyl aluminum have been developed for the F/Cl and F/Br exchange in aliphatic fluorides organic-chemistry.org. Another approach involves silver(I)-mediated exchange, which is particularly relevant in the context of radiofluorination for PET imaging researchgate.net. Direct application of these methods to this compound has not been extensively reported, and the success of such a transformation would depend on the compatibility of the required reagents with the pyrazole ring.

| Reaction Type | Reagent System | Mechanism/Principle | Reference |

|---|---|---|---|

| F/Cl or F/Br Exchange | Titanocene dihalide (cat.) + Trialkyl aluminum | Lewis acid-assisted C-F bond activation followed by halide transfer. | organic-chemistry.org |

| F/I Exchange | Trialkyl aluminum + Polyiodomethane | Lewis acid activation without the need for a transition metal catalyst. | organic-chemistry.org |

| Radiofluorination ([¹⁸F]-Halex) | Ag(I) salts (e.g., AgOTf) + [¹⁸F]Fluoride source | Silver(I) coordinates to a leaving group (e.g., Br, I) on a CF₂ precursor to facilitate nucleophilic [¹⁸F]fluoride attack. | researchgate.net |

Radical Reactions Involving the CHF₂ Moiety

The C-H bond within the difluoromethyl group provides a handle for radical-based transformations. The difluoromethyl radical (•CF₂H) is a key intermediate in many synthetic methods used to install the CHF₂ group onto aromatic and heterocyclic systems rsc.orgmdpi.com. These reactions often proceed via photoredox catalysis or with chemical radical initiators researchgate.netucl.ac.ukacs.org.

While many reports focus on generating the •CF₂H radical from a precursor (like NaSO₂CF₂H) and adding it to a substrate, it is mechanistically plausible for a sufficiently reactive radical species to abstract the hydrogen atom from the CHF₂ group of this compound. This would generate a pyrazole-substituted difluoromethyl radical (Ar-CF₂•). The stability of fluoroalkyl radicals increases with fluorine content, but so does their tetrahedral character, which can influence reactivity rsc.org. The fate of such a radical would depend on the reaction conditions but could include dimerization, reaction with a radical scavenger, or further oxidation/reduction.

Furthermore, reactions involving the CHF₂ moiety can sometimes lead to the formation of an alkoxy radical (CHF₂O•) intermediate, for example, through atmospheric degradation pathways. Studies have shown that the CHF₂O• radical can either react with O₂ to form C(O)F₂ or abstract a hydrogen atom from another molecule rsc.org.

| Radical Source | Generation Method | Typical Application | Reference |

|---|---|---|---|

| NaSO₂CF₂H | Photoredox catalysis (e.g., with organic dyes like Rose Bengal) | Direct C-H difluoromethylation of heterocycles. | researchgate.netacs.org |

| Triphenyl(bromodifluoromethyl)phosphonium bromide | Photoredox catalysis (e.g., with Iridium complexes) | Oxy-difluoromethylation of alkenes. | ucl.ac.uk |

| CH₂F₂ | Reaction with Cl• atoms | Atmospheric chemistry studies to generate CHF₂• radicals. | rsc.org |

Cross-Coupling Reactions Facilitated by the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often considered a bioisostere for hydroxyl or thiol groups, also exerts a significant electronic influence on the pyrazole ring, which can be harnessed in cross-coupling reactions. Although direct cross-coupling involving the C-CF₂H bond is not typical, the electron-withdrawing nature of the difluoromethyl group can activate the pyrazole ring for other transformations. This activation is crucial for the synthesis of more complex pyrazole-containing molecules.

Research into fluoromethylated pyrazoles has demonstrated the utility of related compounds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. For instance, 1-aryl-3-(trifluoromethyl)-1H-pyrazoles, after selective iodination at the C4 or C5 position, serve as versatile building blocks. nih.gov These iodinated pyrazoles can then be subjected to cross-coupling conditions to introduce new aryl or alkynyl groups. nih.gov While this example involves a trifluoromethyl group, the underlying principle of activating the pyrazole ring through a fluorine-containing substituent is applicable to the difluoromethyl analogue. The electron-withdrawing effect of the CF₂H group would similarly facilitate the initial functionalization (e.g., halogenation) of the pyrazole ring, which is a prerequisite for many cross-coupling protocols.

The table below summarizes representative cross-coupling reactions performed on fluorinated pyrazole systems, illustrating the potential synthetic routes applicable to this compound following an initial halogenation step.

| Reaction Type | Catalyst | Reactants | Product Type | Potential Application |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Iodinated Pyrazole, Phenylboronic Acid | Phenyl-substituted Pyrazole | Synthesis of biaryl systems |

| Sonogashira | Pd Catalyst | Iodinated Pyrazole, Alkyne | Alkynyl-substituted Pyrazole | Introduction of carbon-carbon triple bonds |

Reactivity Influenced by the N-Benzyl Moiety

The N-benzyl group is not merely a passive substituent; it actively participates in and influences the chemical behavior of the pyrazole ring. Its role can be multifaceted, ranging from a protecting group to an activating moiety that directs further functionalization.

The benzyl (B1604629) group is a commonly employed protecting group for nitrogen-containing heterocycles due to its general stability under a variety of reaction conditions and the availability of methods for its removal. researchgate.net In the context of this compound, the benzyl group stabilizes the pyrazole ring, allowing for selective reactions at other positions. For instance, it can prevent unwanted N-alkylation or other reactions at the pyrazole nitrogens during synthetic manipulations. The 4-methoxybenzyl (PMB) group, a close analogue, has been shown to be a versatile protecting group in pyrazole chemistry, resistant to conditions for pyrazole ring synthesis and readily removable with trifluoroacetic acid. clockss.org

Conversely, the benzyl group can also act as an activating group. Palladium-catalyzed reactions have been developed that involve the activation of C-H bonds on the benzyl group or the pyrazole ring itself. nih.govbohrium.com This can lead to novel annulation reactions where the benzyl group becomes incorporated into a new ring system. nih.govbohrium.com

The benzylic position (the CH₂ group of the benzyl substituent) is susceptible to functionalization through various synthetic methods. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for this purpose. sci-hub.se For example, direct C-H bond benzylation of certain heterocyles has been achieved using palladium catalysts. researchgate.net While direct functionalization of the benzylic position of this compound is not extensively documented, related transformations suggest its feasibility. For instance, palladium-catalyzed domino reactions of indoles with benzyl alcohols can lead to functionalization at the benzylic position. sci-hub.se Such strategies could potentially be adapted to introduce new substituents at the benzylic carbon of the N-benzyl group in this compound, further expanding its synthetic utility.

Derivatization Strategies for this compound

The structural framework of this compound serves as a versatile scaffold for the development of new chemical entities, particularly through derivatization at various positions on the pyrazole ring.

A prominent strategy for the derivatization of pyrazoles involves the introduction and subsequent modification of a carboxylic acid group, leading to the formation of carboxamide derivatives. cbijournal.comnih.gov This often involves a multi-step process starting with the functionalization of the pyrazole ring, for example, at the C4 or C5 position, to introduce a carboxyl group or a precursor. This pyrazole carboxylic acid can then be converted to an acid chloride, which readily reacts with a wide range of amines to yield the corresponding carboxamides. researchgate.net

Studies on related 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamides have demonstrated the feasibility of this approach. cbijournal.com In a typical sequence, a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is coupled with various amines in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to afford a library of carboxamide derivatives. cbijournal.com This methodology is directly applicable to derivatives of this compound, allowing for the synthesis of a diverse range of compounds with potential biological activities.

The following table outlines the general steps involved in the formation of carboxamide derivatives from a pyrazole core.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Functionalization of Pyrazole Ring | Varies (e.g., lithiation followed by carboxylation) | Pyrazole Carboxylic Acid |

| 2 | Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Pyrazole Carboxyl Chloride |

| 3 | Amide Coupling | Amine, Base | Pyrazole Carboxamide |

Beyond carboxamides, the this compound scaffold can be modified by introducing a variety of other substituents to explore a wider chemical space. The pyrazole ring can undergo electrophilic substitution, although the presence of the electron-withdrawing difluoromethyl group may influence the regioselectivity and reactivity. nih.gov

As previously mentioned, halogenation of the pyrazole ring opens up possibilities for numerous cross-coupling reactions, enabling the introduction of aryl, alkynyl, and other carbon-based substituents. nih.gov Furthermore, the nitrogen atoms of the pyrazole ring, despite one being protected by the benzyl group, can influence the reactivity of the ring and its substituents. The pyrazole scaffold is known to be a part of many biologically active compounds, and modifications to its structure are a key strategy in drug discovery. ontosight.ai For instance, the synthesis of pyrazole derivatives with different substituents at various positions has been a fruitful area of research in the development of new therapeutic agents. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3 Difluoromethyl 1h Pyrazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-benzyl-3-(difluoromethyl)-1H-pyrazole, ¹H, ¹³C, and ¹⁹F NMR spectroscopy, complemented by two-dimensional techniques, collectively offer a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the benzyl (B1604629) and pyrazole (B372694) moieties. The protons of the phenyl group on the benzyl substituent are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. rsc.org The benzylic protons (CH₂) will likely resonate as a singlet around δ 5.14 ppm. rsc.org

The protons on the pyrazole ring will exhibit characteristic shifts. The proton at the 5-position (H-5) is expected to appear as a doublet, while the proton at the 4-position (H-4) will likely be a doublet of doublets due to coupling with H-5 and the difluoromethyl group. A key feature is the signal for the difluoromethyl proton (CHF₂), which is expected to be a triplet due to coupling with the two fluorine atoms, with a characteristic coupling constant (²JH-F) of approximately 54.0 Hz. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| Benzyl-CH₂ | ~5.14 | Singlet | - |

| Pyrazole-H5 | ~7.80 | Doublet | JH4-H5 ≈ 2.5 |

| Pyrazole-H4 | ~6.60 | Doublet | JH4-H5 ≈ 2.5 |

| CHF₂ | ~6.70 | Triplet | ²JH-F ≈ 54.0 |

Data are predicted based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the benzyl group will show signals in both the aromatic and aliphatic regions. The phenyl carbons are expected to resonate between δ 125.0 and 139.0 ppm, while the benzylic carbon (CH₂) will likely appear around δ 52.5 ppm. rsc.org

The pyrazole ring carbons will have distinct chemical shifts. The carbon bearing the difluoromethyl group (C-3) is anticipated to show a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F), with a large coupling constant in the range of 235-240 Hz. rsc.org The C-5 and C-4 carbons of the pyrazole ring will also have characteristic resonances.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| Phenyl-C | 125.0 - 129.0 | - |

| Phenyl-C (quaternary) | ~139.0 | - |

| Benzyl-CH₂ | ~52.5 | - |

| Pyrazole-C5 | ~140.0 | - |

| Pyrazole-C3 | ~148.0 | Triplet (¹JC-F ≈ 238.0 Hz) |

| Pyrazole-C4 | ~108.0 | - |

| CHF₂ | ~111.0 | Triplet (¹JC-F ≈ 238.0 Hz) |

Data are predicted based on analogous structures and general principles of NMR spectroscopy. rsc.orgrsc.org

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will appear as a doublet due to coupling with the proton of the CHF₂ group (²JF-H), with a coupling constant of approximately 54.0 Hz. rsc.org The chemical shift is anticipated to be in the region of -115 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHF₂ | ~ -115.0 | Doublet | ²JF-H ≈ 54.0 |

Data are predicted based on analogous structures. rsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: The ¹H-¹H COSY spectrum would confirm the coupling between the H-4 and H-5 protons of the pyrazole ring.

HSQC: The HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons, for example, correlating the benzyl CH₂ protons to the benzylic carbon signal.

HMBC: The HMBC spectrum reveals long-range (two- and three-bond) correlations between protons and carbons. This would be crucial to confirm the attachment of the benzyl group to the N-1 position of the pyrazole ring and the difluoromethyl group to the C-3 position.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching vibrations of the pyrazole and benzyl rings. researchgate.netderpharmachemica.com The C-F stretching vibrations of the difluoromethyl group are also a key diagnostic feature.

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (benzyl) | Stretching | 2950 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C=N (pyrazole ring) | Stretching | 1550 - 1480 |

| C-F (difluoromethyl) | Stretching | 1150 - 1050 |

| Pyrazole Ring | Deformation | ~634 |

Data are predicted based on general vibrational frequency ranges for the specified functional groups in similar molecular environments. researchgate.netderpharmachemica.comcbijournal.com

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations of the aromatic rings usually appear in the 1600-1450 cm⁻¹ range. derpharmachemica.com The C-N stretching of the pyrazole ring is also expected in this region. A key feature will be the strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethyl group, which are anticipated in the 1150-1050 cm⁻¹ region. cbijournal.com Pyrazole ring deformation modes are typically observed at lower frequencies, around 634 cm⁻¹. derpharmachemica.com

Hydrogen Bonding Interactions Revealed by IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding. In the context of this compound, the absence of a traditional hydrogen bond donor, like an N-H or O-H group, precludes the formation of strong, classical hydrogen bonds. This is a key distinction from unsubstituted or N-H pyrazoles, where N-H···N intermolecular hydrogen bonds are a dominant feature, leading to the formation of dimers, trimers, or polymeric chains in the solid state and concentrated solutions. researchgate.netresearchgate.net

The IR spectrum of this compound is primarily characterized by vibrations associated with its core functional groups. While specific experimental data for this compound is not publicly available, the expected spectral features can be inferred from related structures. The spectrum would be dominated by aromatic and aliphatic C-H stretching vibrations, C=C and C=N stretching from the phenyl and pyrazole rings, and vibrations involving the difluoromethyl group.

Although classical hydrogen bonding is absent, weaker C-H···N and C-H···F intermolecular interactions may occur, influencing the solid-state packing and subtle shifts in the vibrational frequencies of the involved C-H bonds. The C-H bonds of the benzyl methylene (B1212753) group (Ar-CH₂-N) and the pyrazole ring are potential weak hydrogen bond donors, while the pyridine-like nitrogen atom (N2) of the pyrazole ring and the fluorine atoms of the difluoromethyl group can act as acceptors. These interactions are generally much weaker than conventional hydrogen bonds and would result in only minor shifts in the corresponding stretching frequencies, often making them difficult to distinguish from other spectral features without detailed computational studies.

Table 1: Expected IR Absorption Regions for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H (Phenyl) | Stretching | 3100 - 3000 |

| Aliphatic C-H (Benzyl CH₂) | Stretching | 3000 - 2850 |

| Pyrazole C-H | Stretching | ~3150 - 3100 |

| Aromatic C=C (Phenyl) | Stretching | ~1600, 1585, 1500, 1450 |

| Pyrazole C=N / C=C | Ring Stretching | ~1550 - 1400 |

| C-F (Difluoromethyl) | Stretching | ~1100 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with the chemical formula C₁₁H₁₀F₂N₂, the theoretical exact mass can be calculated. This precise mass measurement is crucial for unambiguously confirming the compound's elemental composition, distinguishing it from isomers or other compounds with the same nominal mass. For instance, HRMS data for related pyrazole derivatives have been used to definitively confirm their chemical identities. nih.govnih.gov

Table 2: Calculated Exact Mass for this compound

| Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₁H₁₀F₂N₂ | [M]⁺• | 208.0815 |

| C₁₁H₁₁F₂N₂ | [M+H]⁺ | 209.0893 |

| C₁₁H₁₀F₂N₂Na | [M+Na]⁺ | 231.0713 |

Fragmentation Pattern Analysis for Structural Insights

Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation pattern of this compound is expected to be dominated by cleavages at the weakest bonds and the formation of stable ions.

The most prominent fragmentation pathway for N-benzyl substituted heterocycles is the cleavage of the benzylic C-N bond. This results in the formation of a benzyl cation, which often rearranges to the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This peak is frequently the base peak in the mass spectra of benzyl-containing compounds. researchgate.netresearchgate.net

Subsequent fragmentation would involve the pyrazole ring itself. The fragmentation of the pyrazole core is well-documented and typically proceeds through the loss of small, stable molecules like hydrogen cyanide (HCN) and dinitrogen (N₂). researchgate.netrsc.org The presence of the difluoromethyl group would also lead to characteristic fragments, such as the loss of CHF₂ or related species.

Table 3: Predicted Key Fragments for this compound in EI-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 208 | Molecular Ion | [C₁₁H₁₀F₂N₂]⁺• | Parent ion. |

| 91 | Tropylium ion | [C₇H₇]⁺ | Often the base peak, characteristic of a benzyl group. libretexts.org |

| 117 | Difluoromethyl-pyrazole radical cation | [C₄H₃F₂N₂]⁺• | Resulting from the loss of the benzyl radical. |

| 157 | [M-CHF₂]⁺ | [C₁₀H₉N₂]⁺ | Loss of the difluoromethyl radical. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within a molecule. The absorption spectrum is characteristic of the chromophores present in the structure. In this compound, the primary chromophores are the pyrazole ring and the phenyl group of the benzyl substituent.

Both of these aromatic systems give rise to π → π* electronic transitions. Unsubstituted pyrazole in the gas phase exhibits a strong absorption maximum around 203 nm. nih.gov The phenyl group typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 255 nm.

Table 4: Typical UV-Vis Absorption Maxima for Relevant Chromophores

| Compound/Chromophore | Solvent | λₘₐₓ (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Pyrazole | Gas Phase | 203 | π → π* | nih.gov |

| Benzene | Hexane | 255 | π → π* | N/A (General Knowledge) |

| Phenyl-substituted Pyrazole | CH₂Cl₂ | ~250-300 | π → π* | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental for understanding a molecule's structure and properties.

While the specific crystal structure of this compound has not been reported, analysis of closely related N-benzyl pyrazole derivatives allows for a detailed prediction of its solid-state conformation. researchgate.net In such structures, the pyrazole ring is planar, as expected for an aromatic system. The benzyl group is positioned at the N1 atom, and a key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. In analogous structures, this angle can vary significantly depending on the steric bulk of other substituents and the nature of crystal packing forces. researchgate.net

Table 5: Representative Bond Lengths and Angles from a Related Pyrazole Crystal Structure

| Parameter | Description | Typical Value |

|---|---|---|

| N1-N2 | Pyrazole bond length | ~1.36 Å |

| N1-C5 | Pyrazole bond length | ~1.34 Å |

| C3-C4 | Pyrazole bond length | ~1.38 Å |

| N1-C(benzyl) | Bond to benzyl group | ~1.47 Å |

| N2-N1-C(benzyl) | Bond angle | ~125° |

| C5-N1-C(benzyl) | Bond angle | ~128° |

Data derived from analogous structures reported in crystallographic databases.

Intermolecular Interactions in the Solid State

For this compound, several types of intermolecular interactions would be anticipated:

C-H···N Hydrogen Bonds: The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors. Weak C-H···N hydrogen bonds involving the aromatic C-H groups of the benzyl substituent or the pyrazole ring itself could play a role in the crystal packing.

C-H···F Hydrogen Bonds: The fluorine atoms of the difluoromethyl group are weak hydrogen bond acceptors. C-H···F interactions with neighboring molecules could contribute to the stability of the crystal structure.

π-π Stacking: The presence of two aromatic rings (the pyrazole and the phenyl ring of the benzyl group) suggests the possibility of π-π stacking interactions. These interactions, where the electron clouds of the aromatic rings overlap, are a common feature in the crystal packing of aromatic compounds and contribute significantly to the lattice energy. In the crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, π-π contacts with a centroid-centroid distance of 3.65 Å have been observed between phenyl groups of neighboring molecules. cardiff.ac.uk

The interplay of these various intermolecular forces would determine the final three-dimensional arrangement of this compound molecules in the solid state. A detailed analysis, however, would require experimental determination of the crystal structure through techniques such as single-crystal X-ray diffraction.

Computational and Theoretical Investigations of 1 Benzyl 3 Difluoromethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems, including pyrazole (B372694) derivatives. researchgate.netjcsp.org.pkresearchgate.net A DFT study of 1-benzyl-3-(difluoromethyl)-1H-pyrazole would reveal key aspects of its chemical nature.

The primary outputs of such a study include the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic properties. nih.gov For pyrazole derivatives, DFT calculations are often used to estimate these reactivity parameters. researchgate.net

A Molecular Electrostatic Potential (MEP) map would also be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting sites of intermolecular interactions.

Illustrative Electronic Properties of a Substituted Pyrazole (Calculated via DFT) Note: The following data is representative of typical values for pyrazole derivatives and is for illustrative purposes only, as specific published data for this compound is not available.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.0 eV to -2.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.5 eV to 5.5 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 2.0 D to 4.0 D | Measures overall polarity of the molecule |

Ab Initio Methods for Ground State Properties

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular geometries, vibrational frequencies, and energies.

For this compound, ab initio calculations would be used to determine its optimized ground-state geometry with high precision. This includes bond lengths, bond angles, and dihedral angles. These calculations are crucial for establishing the most stable three-dimensional structure of the molecule, which forms the basis for all other computational analyses. While computationally more demanding than DFT, methods like MP2 can offer a more accurate description of electron correlation effects, which may be significant in understanding the molecule's properties.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis maps the potential energy surface of the molecule as a function of the rotation around these bonds to identify stable conformers (energy minima) and the energy barriers separating them (transition states).

Rotational Barriers and Conformational Isomerism of the Benzyl (B1604629) and Difluoromethyl Groups

The primary sources of conformational flexibility in this compound are the rotation of the benzyl group around the N-CH₂ bond and the rotation of the difluoromethyl group around the C-C bond.

Benzyl Group Rotation: The orientation of the phenyl ring relative to the pyrazole ring is a key conformational feature. Studies on other benzyl-substituted heterocycles have shown that the rotation around the N-CH₂ bond is subject to steric hindrance, leading to distinct energy minima. ethz.ch The rotational barrier determines how freely the benzyl group can rotate at a given temperature. A computational scan of the relevant dihedral angle (e.g., C(pyrazole)-N-CH₂-C(phenyl)) would reveal the energy profile for this rotation.

Difluoromethyl Group Rotation: Similarly, the rotation of the difluoromethyl group (CHF₂) can lead to different staggered and eclipsed conformations relative to the pyrazole ring. The size and electronic nature of the fluorine atoms influence the rotational barrier.

The energy difference between stable conformers and the height of the rotational barriers provide insight into the molecule's dynamic behavior in solution.

Illustrative Rotational Energy Barriers for a Benzyl-Substituted Heterocycle Note: This table presents hypothetical but realistic energy values to illustrate the concept of rotational barriers. Specific data for this compound is not available in the literature.

| Rotational Bond | Conformation | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| N-CH₂ (Benzyl) | Global Minimum | 0.0 | Most stable orientation of the phenyl ring. |

| Transition State | 5.0 - 8.0 | Highest energy point during rotation, defines the barrier. | |

| Local Minimum | 1.5 - 3.0 | Another stable, but less favorable, orientation. |

Mechanistic Elucidation of Reactions

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing researchers to map out the entire energy profile of a chemical transformation. This includes identifying intermediates, transition states, and calculating activation energies.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine (B178648) derivative (in this case, benzylhydrazine) with a 1,3-dicarbonyl compound or a functionalized equivalent. For this compound, a likely precursor would be a β-dicarbonyl compound containing a difluoromethyl group.

A transition state analysis using DFT would model this reaction pathway. nih.gov The process involves locating the transition state structure for the key bond-forming steps, such as the initial nucleophilic attack and the subsequent cyclization and dehydration steps. By calculating the energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile reveals the rate-determining step of the reaction (the one with the highest activation energy) and provides insights into the reaction's regioselectivity—explaining why the substituents end up in their observed positions on the pyrazole ring.

General computational chemistry studies have been conducted on the broader class of pyrazole derivatives, providing insights into their molecular behavior and interactions. eurasianjournals.com These studies often employ molecular modeling, quantum mechanical calculations, and molecular dynamics simulations to understand the properties of various substituted pyrazoles. eurasianjournals.comnih.gov However, applying these general findings directly to this compound would be speculative and scientifically inaccurate without studies on the specific compound.

For instance, research on other pyrazole derivatives has explored their potential as inhibitors for targets like the Rearranged during Transfection (RET) kinase. nih.gov Such studies involve molecular docking and dynamics simulations to understand binding modes and interactions with amino acid residues within the protein's active site. nih.gov Similarly, computational analyses have been performed on pyrazole-carboxamides and other derivatives to evaluate their drug-likeness and stability in complex with biological targets. nih.gov

While there is research on 1-benzyl-1H-pyrazole derivatives as Receptor Interacting Protein 1 (RIP1) kinase inhibitors nih.gov and on 3-(trifluoromethyl)-1H-pyrazole derivatives as inhibitors of co-activator associated arginine methyltransferase 1 (CARM1) nih.gov, these molecules are structurally distinct from this compound. The specific combination of the 1-benzyl and 3-(difluoromethyl) substituents imparts unique electronic and steric properties that would significantly influence its reaction energetics, conformational flexibility, and binding interactions, making extrapolation from these related compounds unreliable.

Therefore, without dedicated computational studies on this compound, it is not possible to provide scientifically accurate information for the requested article sections on its reaction pathway energetics, conformational flexibility, and protein-ligand binding analysis.

Coordination Chemistry and Catalytic Applications of 1 Benzyl 3 Difluoromethyl 1h Pyrazole As a Ligand

Coordination Modes and Ligand Properties

The coordination behavior of 1-benzyl-3-(difluoromethyl)-1H-pyrazole is primarily dictated by the electronic and steric effects of its constituent parts: the pyrazole (B372694) ring, the N-benzyl group, and the C-difluoromethyl group.

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. In 1-substituted pyrazoles like this compound, the nitrogen atom at the 1-position (N1) is bonded to the benzyl (B1604629) group, making the sp²-hybridized nitrogen atom at the 2-position (N2) the primary site for coordination to a metal center. globalresearchonline.net Pyrazole itself is a weak base, and its derivatives typically act as neutral monodentate ligands, donating a lone pair of electrons from the N2 atom to form a coordinate bond with a metal ion. researchgate.net This coordination is analogous to that of other N-heterocyclic ligands like pyridine. The aromaticity of the pyrazole ring allows it to participate in π-stacking interactions, which can help stabilize resulting complex structures. mdpi.com

The substituents on the pyrazole ring significantly modify its properties as a ligand.

Difluoromethyl (-CHF₂) Group: Positioned at the C3 carbon, the difluoromethyl group has a strong electron-withdrawing effect due to the high electronegativity of the fluorine atoms. This inductive effect reduces the electron density across the pyrazole ring, thereby decreasing the basicity and lone pair availability of the coordinating N2 atom. researchgate.net Consequently, this compound is expected to be a weaker N-donor ligand compared to unsubstituted or alkyl-substituted pyrazoles. Furthermore, the C-H bond in the -CHF₂ group can act as a hydrogen bond donor, a property that can influence the formation of supramolecular assemblies in the solid state through interactions with anions or solvent molecules. acs.org

Benzyl Group: The benzyl group attached to the N1 position introduces significant steric bulk. This steric hindrance can influence the coordination number and geometry of the resulting metal complexes, potentially favoring lower coordination numbers or creating specific spatial arrangements of ligands around the metal ion. nih.gov Unlike N-unsubstituted pyrazoles that can be deprotonated to form pyrazolate anions capable of bridging metal centers, the benzyl group prevents this bridging mode, ensuring that the ligand acts strictly as a terminal, monodentate donor. nih.gov The phenyl ring of the benzyl group also provides a site for C-H···π and π-π stacking interactions, which can play a crucial role in the crystal engineering of its metal complexes. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyrazole-based ligands is a well-established area, with various techniques employed to create a wide range of coordination compounds.

Complexes of this compound with transition metals can be synthesized by reacting the ligand with an appropriate metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent like ethanol (B145695), methanol, or acetonitrile (B52724). The stoichiometry of the reactants and reaction conditions can be adjusted to control the final product. researchgate.netnih.gov While specific complexes of this compound are not extensively documented, the behavior of analogous pyrazole ligands allows for prediction of their structures. For instance, reactions often yield complexes with general formulas such as [ML₄X₂] or [ML₂X₂], where M is a divalent metal ion (Co²⁺, Ni²⁺, Cu²⁺), L is the pyrazole ligand, and X is an anion. researchgate.netresearchgate.net The coordination geometry is highly dependent on the metal ion; Co(II) and Ni(II) complexes commonly exhibit octahedral geometries, while Cu(II) complexes can adopt square planar or distorted octahedral structures. mdpi.comrsc.org

Table 1: Examples of Transition Metal Complexes with Substituted Pyrazole Ligands

| Metal Ion | Example Complex Formula | Coordination Geometry | Reference Ligand |

|---|---|---|---|

| Co(II) | [Co(Hdmpz)₄(H₂O)₂]Cl₂ | Distorted Octahedral | 3,5-dimethylpyrazole |

| Ni(II) | [Ni(H₄L)₂] | Distorted Square Planar | Pyrazole-functionalized 1,3,5-triazopentadiene |

| Cu(II) | [Cu(NapMe-Pz)₂(NO₃)₂]·H₂O | Not specified | 1-(naphthalen-2-ylmethyl)-lH-pyrazole |

| Cd(II) | [Cd(4-PhNNpzH)₂(NO₃)₂(H₂O)₂] | Not specified | 4-phenyldiazo-pyrazole |

| Ru(II) | cis,cis,trans-[Ru(CO)₂Cl₂(Pz*H)₂] | Not specified | 3,5-dimethylpyrazole |

Pyrazole-based ligands are excellent building blocks for supramolecular chemistry due to their ability to direct the assembly of complex architectures through non-covalent interactions. mdpi.comdocumentsdelivered.com For complexes of this compound, the benzyl group's phenyl ring can participate in π-π stacking and C-H···π interactions, leading to the formation of one-, two-, or three-dimensional networks. mdpi.com Additionally, if co-ligands with hydrogen bond donor or acceptor sites (like water or carboxylates) are present, they can interact with the difluoromethyl group or other parts of the complex to further stabilize the supramolecular structure. rsc.org These weak interactions are fundamental in crystal engineering, allowing for the design of materials with specific structural topologies.

A combination of spectroscopic techniques is essential for the characterization of new metal complexes.

Infrared (IR) Spectroscopy : In the IR spectra of complexes with pyrazole ligands, shifts in the vibrational bands of the pyrazole ring, particularly the C=N and N-N stretching frequencies, indicate coordination to the metal center. nih.gov The appearance of new absorption bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net